2-Trityloxyethanol
CAS No.: 18325-45-6
Cat. No.: VC7954184
Molecular Formula: C21H20O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18325-45-6 |
|---|---|
| Molecular Formula | C21H20O2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-trityloxyethanol |
| Standard InChI | InChI=1S/C21H20O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |
| Standard InChI Key | IUCHRJJXIZKLTA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCO |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCO |
Introduction
Structural and Chemical Properties of 2-Trityloxyethanol
Molecular Architecture
2-Trityloxyethanol (C<sub>21</sub>H<sub>20</sub>O<sub>2</sub>) consists of a ethylene glycol backbone with a trityl group [(C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>C–] attached to the oxygen at the second carbon. The triphenylmethyl moiety creates significant steric hindrance, shielding the adjacent hydroxyl group from undesired reactions during synthetic processes.
Key Physicochemical Parameters
While experimental data specific to 2-trityloxyethanol is sparse, analogous trityl ethers exhibit the following properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 304.38 g/mol |
| Melting Point | 85–90°C (estimated) |
| Boiling Point | Decomposes above 250°C |
| Solubility | Soluble in THF, DCM, DMF; insoluble in water |
| Stability | Stable under inert atmospheres; sensitive to acidic conditions |
The trityl group’s aromatic rings contribute to the compound’s lipophilicity, as evidenced by a calculated logP value of approximately 4.2–4.51.
Synthesis and Functionalization
Preparation of 2-Trityloxyethanol
The synthesis typically involves nucleophilic substitution between ethylene glycol and trityl chloride under basic conditions:
Reaction yields range from 70–85% when conducted in anhydrous dichloromethane at 0–5°C2. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted trityl chloride and byproducts.
Deprotection Strategies
The trityl group is selectively cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM), regenerating the free hydroxyl group without disturbing acid-sensitive functional groups:
Applications in Organic Synthesis
Hydroxyl Group Protection
2-Trityloxyethanol serves as a transient protecting agent for primary alcohols in carbohydrate and nucleoside chemistry. Its bulkiness prevents undesired glycosylation or oxidation side reactions. For example, in the synthesis of β-D-mannopyranosides, trityl protection at the C-6 position ensures stereoselective formation of the glycosidic bond3.
Polymer and Dendrimer Synthesis
The compound’s dual functionality (–OH and trityl–O–) enables its use as a monomer in controlled polymerization reactions. Trityl-protected polyethyelene glycol (PEG) derivatives exhibit enhanced solubility in organic solvents, facilitating stepwise coupling in dendrimer assembly4.
Recent Advances and Future Directions
Catalytic Deprotection Methods
Recent studies explore photocatalytic trityl cleavage using visible light and eosin Y, reducing reliance on corrosive acids5. This innovation enhances compatibility with acid-labile substrates in total synthesis.
Biomedical Applications
Preliminary investigations into trityl-protected polyethylene glycols (PEGs) demonstrate potential as drug delivery vehicles, leveraging their tunable solubility for targeted release in hydrophobic microenvironments6.
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